N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Description
N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused thiadiazoloquinazoline core. This structure is characterized by a thiadiazole ring fused to a quinazoline scaffold, substituted with dimethylphenyl groups at positions 3,4 and 2,5, respectively, and a carboxamide moiety at position 6.
Properties
IUPAC Name |
2-(2,5-dimethylanilino)-N-(3,4-dimethylphenyl)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-14-5-6-16(3)21(11-14)28-25-30-31-24(33)20-10-8-18(13-22(20)29-26(31)34-25)23(32)27-19-9-7-15(2)17(4)12-19/h5-13H,1-4H3,(H,27,32)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFLJHSHTMYJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)C)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The structure of this compound can be represented as follows:
Chemical Structure
Chemical Formula: CHNOS
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its anticancer , antimicrobial , and antioxidant properties. Below are detailed findings from various studies:
Anticancer Activity
-
In Vitro Studies:
- The compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). The IC values ranged from 0.74 to 10.0 μg/mL across different studies .
- A comparative study indicated that the compound's anticancer efficacy was enhanced when used in combination with other agents like doxorubicin and 8-azaguanine .
- Mechanism of Action:
Antimicrobial Activity
- Broad-Spectrum Activity:
- The compound demonstrated antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, it showed notable activity against resistant strains .
- The Minimum Inhibitory Concentration (MIC) values were reported to be effective in the low micromolar range for several pathogens .
Antioxidant Activity
- Radical Scavenging Assays:
Data Summary
The following table summarizes key biological activities and their respective IC values:
| Activity Type | Target Cell Line / Pathogen | IC Value |
|---|---|---|
| Anticancer | MCF-7 | 0.74 μg/mL |
| HCT116 | 10.0 μg/mL | |
| H460 | 3.29 μg/mL | |
| Antimicrobial | Staphylococcus aureus | 2 μg/mL |
| Escherichia coli | 1 μg/mL | |
| Antioxidant | DPPH Radical Scavenging | 6.62 µg/mL |
Case Study 1: Synergistic Effects with Doxorubicin
A study conducted by Zhang et al. evaluated the synergistic effects of this compound in combination with doxorubicin on MCF-7 cells. The results indicated a significant reduction in cell viability compared to either agent alone.
Case Study 2: Antimicrobial Efficacy
Research by El-Gohary et al. focused on the antimicrobial properties of this compound against multidrug-resistant strains. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have demonstrated that compounds similar to N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide exhibit significant anticancer properties. For instance, derivatives with similar structures have shown percent growth inhibitions against various cancer cell lines such as SNB-19 and OVCAR-8 . These compounds may act by inhibiting specific pathways involved in tumor growth.
-
Anti-inflammatory Potential
- The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This potential makes it a candidate for further development in treating inflammatory diseases.
Synthesis and Structure Analysis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of similar compounds, researchers found that specific derivatives displayed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
Another investigation utilized molecular docking simulations to predict the interaction of this compound with 5-lipoxygenase. The results indicated a strong binding affinity, suggesting that modifications to the structure could enhance its efficacy as an anti-inflammatory agent .
Chemical Reactions Analysis
Thiadiazole Ring Formation
The synthesis of thiadiazoloquinazoline cores typically involves cyclocondensation reactions between 2-amino-1,3,4-thiadiazoles and bromo ketones under microwave-assisted conditions. For this compound, a plausible starting material could be a 2-amino-5-substituted thiadiazole reacting with a bromo ketone bearing the 2,5-dimethylphenyl group. Microwave activation ensures rapid heating (120–160°C) and high yields within minutes.
Quinazoline Core Construction
The quinazoline ring system is often formed through stepwise cyclization reactions involving diamines and ketones. For derivatives with fused thiadiazole rings, a two-step process may occur:
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Step 1 : Formation of a Schiff base intermediate via condensation of a diamine with a β-ketoester .
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Step 2 : Cyclization under acidic or oxidative conditions to close the quinazoline ring .
Amidation of Carboxylic Acid
The conversion of the carboxylic acid to the carboxamide group involves:
This reaction typically employs coupling agents (e.g., EDC/HOBt) and is critical for functionalizing the quinazoline core .
Thiadiazole Formation via Cyclocondensation
A general pathway involves:
Microwave activation optimizes yields and reduces reaction times.
Substitution Reactions
Alkylation or nucleophilic substitution on the thiadiazole or quinazoline rings may introduce additional substituents. For example, iodomethane reacts with thiadiazolo-acrylamides under basic conditions to yield methylated derivatives .
Reaction Conditions and Optimization
Biological Activity
Similar thiadiazoloquinazoline derivatives exhibit anticancer properties by inhibiting kinase pathways and inducing apoptosis in cancer cells. Structural modifications (e.g., substituent position, aromatic rings) may enhance selectivity and reduce toxicity.
Structural Variants
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the [1,3,4]Thiadiazolo[2,3-b]quinazoline Family
The evidence highlights several analogues with the thiadiazoloquinazoline backbone but differing substituents:
Key Observations :
- Halogenated derivatives (e.g., dichlorophenyl) exhibit increased lipophilicity, which may enhance membrane permeability but reduce solubility .
Comparison with Non-Thiadiazoloquinazoline Heterocycles
describes N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide , a triazoloquinazoline derivative:
| Property | Target Compound (Thiadiazoloquinazoline) | Triazoloquinazoline (E543-0726) |
|---|---|---|
| Core Structure | Thiadiazole + quinazoline fusion | Triazole + quinazoline fusion |
| logP | Estimated higher (dimethylphenyl groups) | 2.58 |
| Hydrogen Bond Acceptors | Likely >8 | 9 |
| Polar Surface Area | Likely >90 Ų | 97.45 Ų |
Key Observations :
- The triazoloquinazoline (E543-0726) has a lower logP, suggesting better aqueous solubility than the target compound, but reduced membrane permeability .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are absent, inferences can be drawn from analogues:
- Solubility : Thiadiazoloquinazoline derivatives generally exhibit moderate solubility due to planar fused rings, but dimethyl groups could introduce steric hindrance, reducing crystallinity .
Q & A
Q. How can green chemistry principles be applied to scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
